N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
Description
N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a synthetic small molecule characterized by a benzannulated naphthyridine core fused with a partially hydrogenated ring system. The acetamide side chain is substituted with a 4-fluoro-3-methylphenyl group, introducing both lipophilic (methyl) and electron-withdrawing (fluoro) properties.
Properties
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-10-14(6-7-17(13)22)23-20(26)12-25-9-8-19-16(11-25)21(27)15-4-2-3-5-18(15)24-19/h2-7,10H,8-9,11-12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDKKQVNSKHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a synthetic compound belonging to the class of 1,8-naphthyridine derivatives. This group of compounds has garnered attention for their diverse biological activities, making them significant in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,8-naphthyridine core and an acetamide functional group. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical properties. The molecular formula can be represented as:
Anticancer Activity
- Mechanism of Action : The 1,8-naphthyridine scaffold has been linked to anticancer properties through various mechanisms, including the inhibition of key enzymes involved in tumor growth and proliferation. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
- Case Studies :
Antimicrobial Activity
- Spectrum of Activity : this compound has been evaluated for its antimicrobial properties against various bacterial strains.
- Research Findings : Compounds with similar naphthyridine structures have shown moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria . This highlights the potential of this compound as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of naphthyridine derivatives has also been explored. These compounds have been reported to downregulate pro-inflammatory cytokines in vitro, indicating their ability to modulate inflammatory responses .
Comparative Analysis of Biological Activities
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor activity. For instance, a study highlighted that certain naphthyridine derivatives act as potent inhibitors against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression .
Antimicrobial Properties
Naphthyridine derivatives have also shown promising antimicrobial activities. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in conditions like Alzheimer's disease. Research has indicated that naphthyridine derivatives can inhibit monoamine oxidase (MAO) enzymes, which are involved in neurodegeneration .
Anti-inflammatory and Analgesic Effects
Several studies have reported that compounds with naphthyridine scaffolds possess anti-inflammatory and analgesic properties. These effects are often attributed to their ability to modulate inflammatory pathways and pain receptors .
Anticancer Activity Study
A notable study investigated the anticancer effects of various naphthyridine derivatives including the compound . The results demonstrated significant cytotoxicity against melanoma cells with IC50 values comparable to established chemotherapeutics .
Neuroprotective Mechanism Exploration
Another study explored the neuroprotective mechanisms of naphthyridine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures .
Antimicrobial Efficacy Assessment
A comprehensive evaluation of antimicrobial efficacy revealed that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with derivatives reported in recent literature, differing primarily in substituent patterns and saturation levels. Two closely related analogs are discussed below, with their structural and functional distinctions highlighted.
Compound from : N-(4-fluoro-3-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-dodecahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
This analog features a dodecahydrobenzo[b][1,6]naphthyridine core (12 saturated bonds), significantly increasing conformational flexibility compared to the target compound’s tetrahydro system (4 saturated bonds). Additional substituents include an 8-methoxy and 6-methyl group on the naphthyridine ring. The increased saturation could reduce aromaticity, altering π-π stacking efficiency in biological targets.
Compound from : N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
This analog substitutes the phenyl ring with a 2-chlorophenyl group and introduces 6,9-difluoro substitutions on the benzo ring. The difluoro substitutions on the benzo ring create a strong electron-deficient aromatic system, which may enhance interactions with electron-rich enzyme active sites.
Structural and Functional Comparison Table
Implications of Structural Differences
- Electron Effects : The target’s 4-fluoro group and ’s 6,9-difluoro groups create distinct electronic profiles, influencing binding to charged or polar targets.
- Steric Considerations : ’s 6-methyl group may limit access to deep binding pockets, whereas the target’s 3-methylphenyl group offers moderate steric bulk without significant hindrance.
- Hydrogen-Bonding Potential: The 8-methoxy group in ’s compound could serve as a hydrogen-bond acceptor, absent in the target.
Q & A
Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions:
- Core formation : Cyclization of precursors to form the benzo[b][1,6]naphthyridinone core, often using catalysts like palladium or copper under inert conditions .
- Functionalization : Introduction of the 4-fluoro-3-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Acetamide linkage : Reaction with chloroacetyl chloride or similar reagents in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
| Key Reaction Parameters |
|---|
| Solvent: DMF/DMSO |
Q. Which spectroscopic techniques are most reliable for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ 110–120 ppm for aromatic F; methyl groups at δ 2.3–2.5 ppm) .
- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the naphthyridinone core and acetamide orientation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Synthesize analogs with modified fluorophenyl groups (e.g., 3-CF₃ vs. 4-OCH₃) to assess electronic effects on target binding .
- Core rigidity : Compare benzo[b]naphthyridinone derivatives with pyrido[3,2-d]pyrimidines to evaluate conformational flexibility’s impact on potency .
- Bioisosteric replacement : Replace the acetamide linker with sulfonamide or urea groups to enhance solubility or metabolic stability .
| Analog | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| A | 4-Fluoro → 4-CF₃ | 2.1 µM (vs. 5.8 µM for parent) |
| B | Acetamide → urea | Improved solubility, reduced toxicity |
Q. How should contradictory data in enzymatic inhibition assays be resolved?
- Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors (e.g., ATP analogs for kinase assays) .
- Buffer optimization : Test activity in varying pH (6.5–7.5) and ionic strength to rule out artifactual inhibition .
- Metabolite interference : Use LC-MS to identify degradation products that may compete with the parent compound .
Mechanistic and Pharmacological Questions
Q. What strategies are effective in elucidating the compound’s mechanism of action?
- Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .
- Molecular docking : Simulate binding to predicted targets (e.g., kinase domains) using software like AutoDock Vina, followed by mutagenesis to validate key residues .
- Transcriptomics : RNA-seq to identify downstream pathways modulated post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
Q. How can metabolic stability be improved without compromising potency?
- Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated degradation .
- Prodrug design : Mask the acetamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data?
- Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in triplicate experiments .
Q. How to address batch-to-batch variability in biological activity?
- QC protocols : Enforce strict HPLC purity thresholds (>98%) and NMR consistency checks for each batch .
- Bioassay standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-experiment variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
